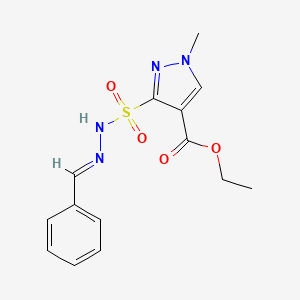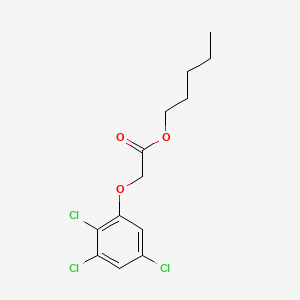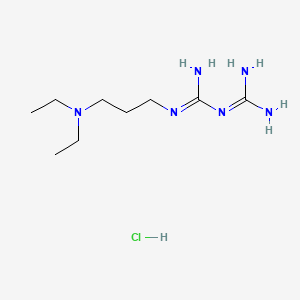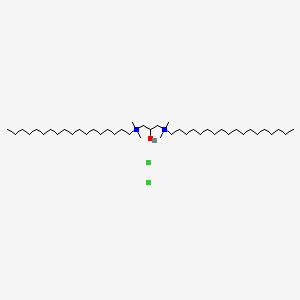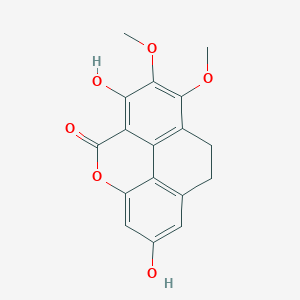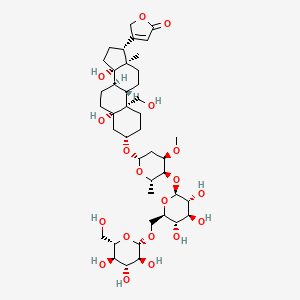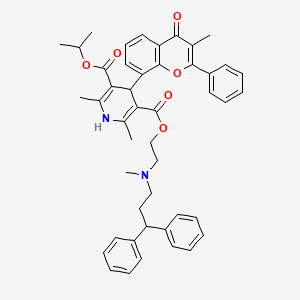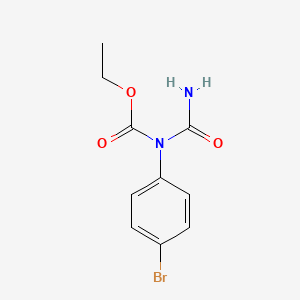
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.085 g/mol . This compound is known for its unique structure, which includes a bromophenyl group attached to a carbamic acid ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester typically involves the reaction of 4-bromoaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol group, using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can engage in various binding interactions with enzymes and proteins, affecting their activity and function. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester can be compared with other similar compounds, such as:
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and binding properties.
Carbamic acid, (4-nitrophenyl)-, ethyl ester: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
71235-96-6 |
|---|---|
Molecular Formula |
C10H11BrN2O3 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl N-(4-bromophenyl)-N-carbamoylcarbamate |
InChI |
InChI=1S/C10H11BrN2O3/c1-2-16-10(15)13(9(12)14)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,14) |
InChI Key |
OPCVVGLOBPMWQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=C(C=C1)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



